molecular formula C22H13BrO3S B4992998 (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one

(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one

Cat. No.: B4992998
M. Wt: 437.3 g/mol
InChI Key: OYXNSPLXRFWLIQ-QOCHGBHMSA-N
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Description

(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a brominated acenaphthylene moiety and an ethoxy-substituted benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of a bromine atom to the acenaphthylene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Benzothiophene Ring: Cyclization of a suitable precursor to form the benzothiophene ring, often using sulfur-containing reagents.

    Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethyl alcohol and an acid catalyst.

    Condensation Reaction: Formation of the final compound through a condensation reaction between the brominated acenaphthylene and the ethoxy-substituted benzothiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the acenaphthylene moiety can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

The unique structure of this compound makes it a candidate for drug development, particularly in the search for new therapeutic agents.

Industry

In industrial applications, it could be used in the development of new materials with specific properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism by which (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-methoxy-1-benzothiophen-3-one: Similar structure with a methoxy group instead of an ethoxy group.

    (2Z)-2-(5-chloro-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom and the ethoxy group in (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Properties

IUPAC Name

(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrO3S/c1-2-26-11-6-7-13-17(10-11)27-22(21(13)25)19-14-5-3-4-12-16(23)9-8-15(18(12)14)20(19)24/h3-10H,2H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXNSPLXRFWLIQ-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C3C4=CC=CC5=C(C=CC(=C54)C3=O)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/3\C4=CC=CC5=C(C=CC(=C54)C3=O)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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